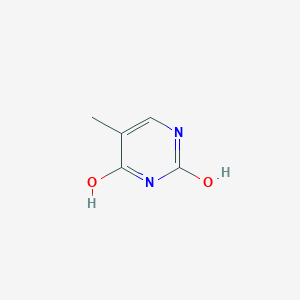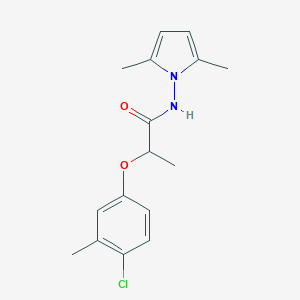
2-(4-Chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide, also known as Compound A, is a synthetic compound that has been studied for its potential use in various scientific research applications. The compound was first synthesized in 2005 by scientists at GlaxoSmithKline, and since then, it has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential future applications.
Mechanism Of Action
The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide A is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. Specifically, it has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in inflammation and other cellular processes. By inhibiting NF-κB activity, 2-(4-Chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide A may be able to reduce inflammation and other disease processes.
Biochemical And Physiological Effects
Studies have shown that 2-(4-Chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide A has a number of biochemical and physiological effects in the body. For example, it has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(4-Chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide A in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. This makes it easier to study its effects in vitro and in animal models. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Future Directions
There are a number of potential future directions for research on 2-(4-Chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide A. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammatory diseases, and autoimmune disorders. Another area of interest is its potential as a tool for studying the role of NF-κB in cellular processes. Additionally, future studies may investigate the safety and efficacy of 2-(4-Chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide A in human clinical trials.
Synthesis Methods
The synthesis of 2-(4-Chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide A involves a multi-step process that begins with the reaction of 4-chloro-3-methylphenol with 2,5-dimethylpyrrole to form an intermediate product. This intermediate is then reacted with 3-chloropropanoyl chloride to form the final product, 2-(4-Chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide. The synthesis process has been optimized over time to increase yields and purity of the final product.
Scientific Research Applications
2-(4-Chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide A has been studied for its potential use in a variety of scientific research applications. One area of interest has been its potential as a therapeutic agent for the treatment of various diseases. For example, studies have investigated its potential use as an anti-inflammatory agent, as well as its potential as a treatment for cancer and other diseases.
properties
CAS RN |
111253-93-1 |
|---|---|
Product Name |
2-(4-Chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide |
Molecular Formula |
C16H19ClN2O2 |
Molecular Weight |
306.79 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylpyrrol-1-yl)propanamide |
InChI |
InChI=1S/C16H19ClN2O2/c1-10-9-14(7-8-15(10)17)21-13(4)16(20)18-19-11(2)5-6-12(19)3/h5-9,13H,1-4H3,(H,18,20) |
InChI Key |
JPUSISGQAIFBGY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1NC(=O)C(C)OC2=CC(=C(C=C2)Cl)C)C |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C(C)OC2=CC(=C(C=C2)Cl)C)C |
synonyms |
2-(4-chloro-3-methyl-phenoxy)-N-(2,5-dimethylpyrrol-1-yl)propanamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



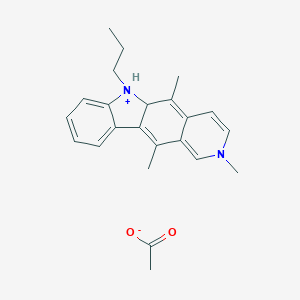
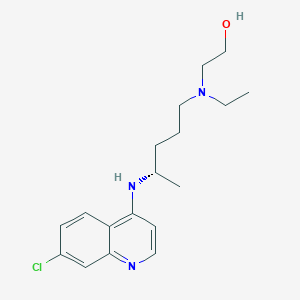
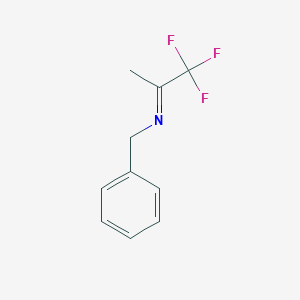
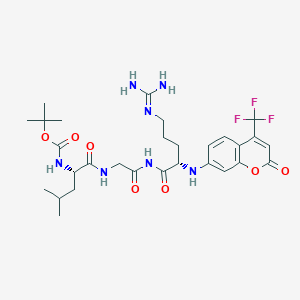
![2-[3-(Trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B56711.png)
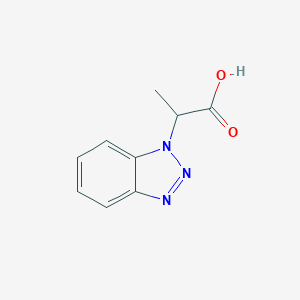
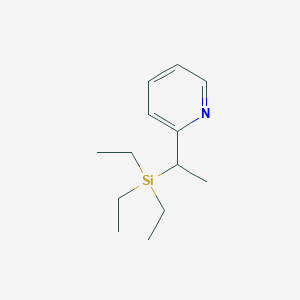
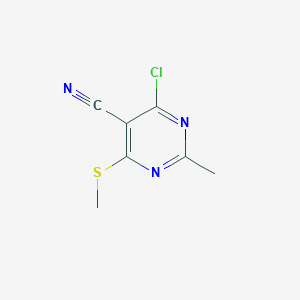
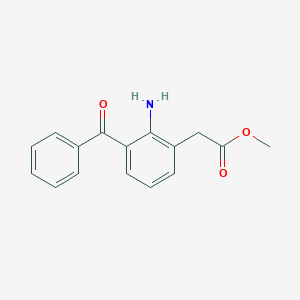
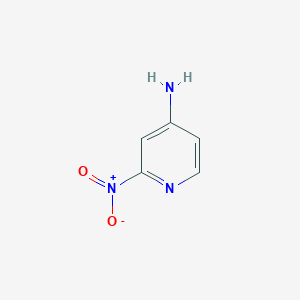
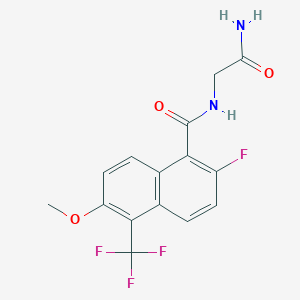
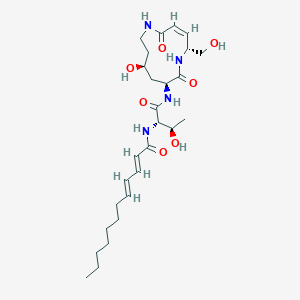
![4,5-Dibromo-1-methyl-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)-1H-pyrrole-2-carboxamide](/img/structure/B56732.png)
